![molecular formula C17H18F3N5O3 B452660 (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B452660.png)
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic molecule featuring a pyrazole ring substituted with nitro and methyl groups, and a piperazine ring substituted with a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-dimethyl-4-nitro-1H-pyrazole and 4-(3-trifluoromethylphenyl)piperazine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems.
Industry
Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or resistance to degradation.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group and the trifluoromethylphenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application but often involve inhibition or activation of enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
The presence of both the nitro group and the trifluoromethylphenyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can be exploited in various applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C17H18F3N5O3 |
|---|---|
Poids moléculaire |
397.4g/mol |
Nom IUPAC |
(2,5-dimethyl-4-nitropyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18F3N5O3/c1-11-14(25(27)28)15(22(2)21-11)16(26)24-8-6-23(7-9-24)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
DDKSPACCTXOJJR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452582.png)
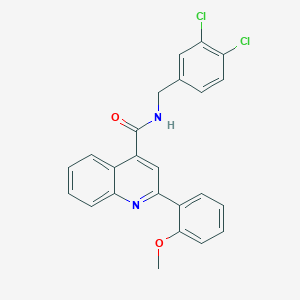
![METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
![methyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452587.png)
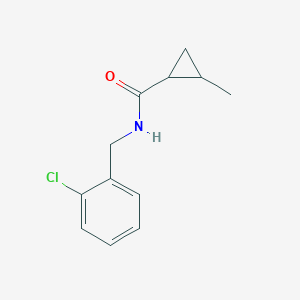
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B452589.png)
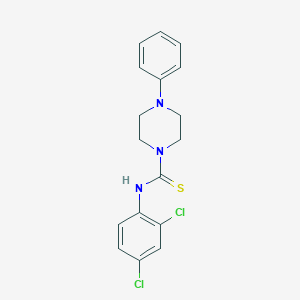

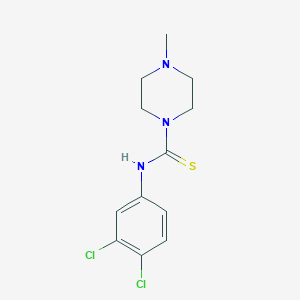
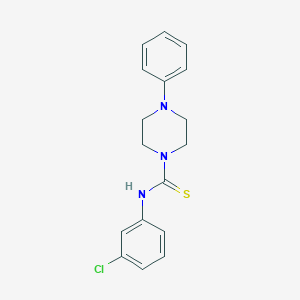
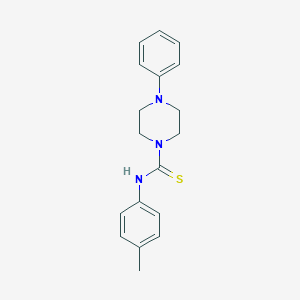
![2-methyl-N-[1-(4-propylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B452600.png)
